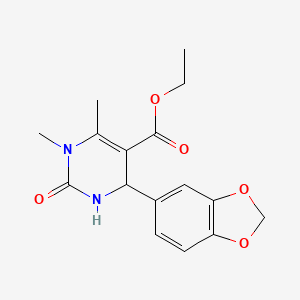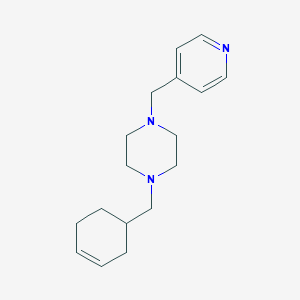![molecular formula C21H23ClN2O5 B10884747 2-(4-Chlorophenoxy)-1-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]ethanone](/img/structure/B10884747.png)
2-(4-Chlorophenoxy)-1-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-CHLOROPHENOXY)-1-[4-(3,4-DIMETHOXYBENZOYL)PIPERAZINO]-1-ETHANONE is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a chlorophenoxy group and a dimethoxybenzoyl piperazine moiety. Its unique chemical properties make it a subject of study in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-CHLOROPHENOXY)-1-[4-(3,4-DIMETHOXYBENZOYL)PIPERAZINO]-1-ETHANONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-chlorophenol with an appropriate alkylating agent to form 4-chlorophenoxyalkane. This intermediate is then reacted with 3,4-dimethoxybenzoyl chloride in the presence of a base to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. The use of advanced purification techniques, such as column chromatography and recrystallization, ensures the final product meets industry standards .
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-CHLOROPHENOXY)-1-[4-(3,4-DIMETHOXYBENZOYL)PIPERAZINO]-1-ETHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amino or thiol derivatives.
Wissenschaftliche Forschungsanwendungen
2-(4-CHLOROPHENOXY)-1-[4-(3,4-DIMETHOXYBENZOYL)PIPERAZINO]-1-ETHANONE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Wirkmechanismus
The mechanism of action of 2-(4-CHLOROPHENOXY)-1-[4-(3,4-DIMETHOXYBENZOYL)PIPERAZINO]-1-ETHANONE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the disruption of cellular processes in microorganisms or cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-chloro-2-methylphenoxy)acetic acid: A widely used herbicide with similar structural features.
2,4-dichlorophenoxyacetic acid: Another herbicide with comparable chemical properties.
MCPA (2-methyl-4-chlorophenoxyacetic acid): A phenoxy herbicide with similar applications.
Uniqueness
2-(4-CHLOROPHENOXY)-1-[4-(3,4-DIMETHOXYBENZOYL)PIPERAZINO]-1-ETHANONE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dual functionality as both a chlorophenoxy and a dimethoxybenzoyl piperazine derivative makes it a versatile compound for various applications .
Eigenschaften
Molekularformel |
C21H23ClN2O5 |
|---|---|
Molekulargewicht |
418.9 g/mol |
IUPAC-Name |
2-(4-chlorophenoxy)-1-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C21H23ClN2O5/c1-27-18-8-3-15(13-19(18)28-2)21(26)24-11-9-23(10-12-24)20(25)14-29-17-6-4-16(22)5-7-17/h3-8,13H,9-12,14H2,1-2H3 |
InChI-Schlüssel |
JUYFFHHOOYREHL-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C(=O)COC3=CC=C(C=C3)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(4-Fluorophenyl)sulfonyl]-4-(propan-2-yl)piperazine](/img/structure/B10884677.png)
![1-[(2-Nitrophenyl)sulfonyl]-4-(propan-2-yl)piperazine](/img/structure/B10884678.png)

![N-benzyl-N-methyl-1-[(4-methylphenyl)methyl]piperidin-4-amine](/img/structure/B10884687.png)
![1-Methyl-4-[1-(naphthalen-1-ylmethyl)piperidin-4-yl]piperazine](/img/structure/B10884688.png)
![N-(4-{[4-(2-chlorobenzyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B10884696.png)
![(3-Methoxyphenyl){4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}methanone](/img/structure/B10884704.png)
![2-[4-(4-Chloro-2-nitrophenoxy)phenyl]-2-oxoethyl 2,3-diphenylquinoxaline-6-carboxylate](/img/structure/B10884720.png)
![1-{1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-yl}-4-methylpiperazine](/img/structure/B10884721.png)
![1-(Bicyclo[2.2.1]hept-2-yl)-4-(cyclohex-3-en-1-ylmethyl)piperazine](/img/structure/B10884723.png)
![(4-Fluorophenyl)[4-(morpholin-4-yl)piperidin-1-yl]methanone](/img/structure/B10884725.png)

![2-[(6-amino-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B10884745.png)
